Bromoacetylcholine bromide
Description
Bromoacetylcholine bromide (chemical formula: C₇H₁₆BrNO₂; molecular weight: 226.114) is a quaternary ammonium compound structurally derived from acetylcholine, where the acetyl group is replaced with a bromoacetyl moiety . This modification confers unique alkylating properties, making it a critical tool in neurochemical research. This compound acts as an affinity alkylating agent for nicotinic acetylcholine receptors (nAChRs), enabling covalent binding to receptor subunits after reduction of disulfide bonds .
Its primary application lies in the affinity purification of nAChRs. For example, this compound-derivatized columns (e.g., Affi-Gel 102 or Bio-Rad Affi-Gel 201) are used to isolate nAChRs from Torpedo californica electric tissue or mammalian cell lines . This compound also serves as a covalent activator of nAChRs, irreversibly modifying the receptor’s active site to study conformational changes .
Properties
IUPAC Name |
2-(2-bromoacetyl)oxyethyl-trimethylazanium;bromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15BrNO2.BrH/c1-9(2,3)4-5-11-7(10)6-8;/h4-6H2,1-3H3;1H/q+1;/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFIIOPIEVQSYHH-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)CCOC(=O)CBr.[Br-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15Br2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701017386 | |
| Record name | 2-(2-Bromoacetyloxy)-N.,N,N-trimethylethanaminium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701017386 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.01 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>45.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID56463469 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
22004-27-9 | |
| Record name | 2-(2-Bromoacetyloxy)-N.,N,N-trimethylethanaminium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701017386 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Bromoacetylcholine bromide can be synthesized through the reaction of bromoacetyl bromide with choline or its derivatives. The reaction typically involves the use of a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction . The reaction conditions often include maintaining a low temperature to control the reactivity of bromoacetyl bromide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Bromoacetylcholine bromide undergoes several types of chemical reactions, including:
Nucleophilic substitution reactions: The bromine atom in the bromoacetyl group can act as a leaving group, making the compound reactive in nucleophilic substitution reactions.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include nucleophiles such as amines, thiols, and alcohols.
Major Products Formed
Nucleophilic substitution: The major products depend on the nucleophile used.
Hydrolysis: The major products are bromoacetic acid and choline.
Scientific Research Applications
Bromoacetylcholine bromide is widely used in scientific research due to its ability to act as an affinity alkylating agent for nicotinic receptors . Some of its applications include:
Biochemical research: It is used to study the binding and function of nicotinic receptors in various tissues.
Chemical synthesis: It serves as a precursor for synthesizing more complex molecules in organic synthesis.
Pharmacological studies: It is employed in the development and testing of drugs targeting nicotinic receptors.
Mechanism of Action
Bromoacetylcholine bromide exerts its effects by alkylating nicotinic receptors. The bromoacetyl group reacts with nucleophilic residues in the receptor, leading to covalent modification and inhibition of receptor function . This mechanism is useful for studying receptor structure and function, as well as for developing receptor-targeted drugs .
Comparison with Similar Compounds
Acetylcholine Bromide (C₇H₁₆BrNO₂; MW: 226.114)
- Structure : Lacks the bromoacetyl group; contains a standard acetylated choline structure.
- Function: Reversible agonist of nAChRs, mimicking endogenous acetylcholine.
- Applications : Used in electrophysiology to transiently activate nAChRs.
Acetylthiocholine Bromide (C₇H₁₆BrNOS; MW: 242.18)
- Structure : Substitutes the oxygen atom in the acetyl group with sulfur.
- Function: Hydrolyzed by acetylcholinesterase (AChE) to thiocholine, making it a substrate for AChE activity assays.
- Applications : Key in enzymatic assays (e.g., Ellman’s method) to quantify AChE activity.
Functional Analogs
Sepantronium Bromide (YM-155; C₂₀H₁₉BrN₄O₃; MW: 443.29)
- Structure : A survivin inhibitor with a distinct polycyclic structure unrelated to choline derivatives.
- Function : Inhibits survivin expression (IC₅₀: 0.54 nM in PC-3 cells) and sensitizes cancer cells to γ-radiation .
- Applications: Anticancer agent in preclinical models (e.g., NSCLC, prostate cancer).
Bromoacetyl Chloride (C₂H₂BrClO; MW: 157.39)
- Structure : A brominated acyl chloride without a quaternary ammonium group.
- Function : Acylating agent for introducing bromoacetyl groups into proteins or small molecules. Lacks receptor-targeting specificity .
Application-Specific Analogs
Affinity Chromatography Agents
- Bromoacetylcholine Bromide : Used to derivatize affinity resins (e.g., Affi-Gel) for nAChR purification due to its irreversible binding .
- Domiphen Bromide (C₂₂H₄₀BrNO; MW: 414.47): A quaternary ammonium antiseptic; lacks affinity for nAChRs but shares detergent-like properties .
Data Tables
Key Differentiators
- Covalent vs. Reversible Binding : this compound’s bromoacetyl group enables irreversible receptor modification, unlike acetylcholine bromide .
- Target Specificity : Unlike broad alkylating agents (e.g., bromoacetyl chloride), this compound selectively targets nAChRs .
- Therapeutic vs. Research Use : Sepantronium bromide is optimized for oncology, while this compound is confined to biochemical research .
Q & A
Q. What are the primary research applications of bromoacetylcholine bromide in studying nicotinic acetylcholine receptors (nAChRs)?
this compound (BAC) is widely used as an affinity alkylating agent to investigate the structural and dynamic properties of nAChRs. Its bromoacetyl group forms stable covalent bonds with nucleophilic residues (e.g., cysteine) in the receptor's agonist-binding site, enabling precise mapping of ligand-receptor interactions. For example, deuterium solid-state NMR studies reveal that BAC's quaternary ammonium group adopts a 42° angle relative to the membrane normal in the desensitized receptor state, providing critical spatial constraints for binding site modeling .
Q. What standard analytical methods are used to validate this compound's interaction with biological targets?
Key methodologies include:
- Deuterium Solid-State NMR : To analyze ligand orientation and dynamics in membrane-bound receptors (e.g., nAChR desensitized states) .
- Affinity Chromatography : BAC-coupled resins (e.g., Affi-Gel 10) for receptor purification, followed by SDS-PAGE and mass spectrometry to confirm binding specificity .
- Fluorescence Quenching Assays : To monitor covalent adduct formation between BAC and cysteine residues in receptor subunits .
Advanced Research Questions
Q. How can researchers design experiments to resolve contradictions in ligand orientation data for this compound-bound nAChRs?
Discrepancies in orientation (e.g., variable angles reported for BAC's quaternary ammonium group) may arise from differences in receptor conformational states (resting vs. desensitized). To address this:
- Use temperature-controlled NMR to correlate dynamics with receptor state transitions .
- Combine mutagenesis (e.g., cysteine substitutions in the binding pocket) with X-ray crystallography or cryo-EM to resolve spatial ambiguities .
- Validate findings against alkylating agents like MBTA, which stabilize inactive receptor states, to contrast binding geometries .
Q. What experimental strategies optimize this compound's efficacy in affinity labeling studies?
- pH Optimization : Conduct labeling at pH 7.4–8.0 to enhance nucleophilic reactivity of target cysteine residues .
- Redox Conditions : Pre-treat receptors with reducing agents (e.g., DTT) to expose disulfide-bonded cysteines for alkylation .
- Competition Assays : Co-incubate with non-covalent agonists (e.g., acetylcholine) to confirm labeling specificity to the agonist-binding site .
Q. How can this compound be integrated into multi-step purification workflows for nAChRs?
A validated protocol includes:
- Detergent Solubilization : Extract receptors from native tissue (e.g., Torpedo californica) using CHAPS or Triton X-100.
- BAC Affinity Chromatography : Immobilize BAC on Affi-Gel 10 resin to capture nAChRs via covalent binding.
- Secondary Purification : Apply lectin affinity chromatography (e.g., CaptoLentil Lectin) to isolate glycosylated receptor subunits.
- Validation : Use MALDI-ToF MS or Nano LC-MS/MS to verify subunit purity and glycan composition .
Q. What methodologies address discrepancies in this compound's alkylation efficiency across receptor subtypes?
Subtype-specific differences (e.g., muscle-type vs. neuronal nAChRs) require:
- Kinetic Profiling : Compare alkylation rates under identical buffer conditions using radiolabeled BAC (³H or ¹⁴C).
- Structural Modeling : Perform molecular dynamics simulations to predict accessible cysteine residues in divergent subtypes.
- Functional Assays : Measure ion flux (e.g., patch-clamp electrophysiology) pre- and post-alkylation to assess efficacy .
Q. How does this compound's alkylation mechanism differ from MBTA, and what implications does this have for receptor studies?
Unlike MBTA, which stabilizes nAChRs in an inactive state, BAC alkylates the receptor while maintaining an active-like conformation. This distinction is critical for:
- Conformational Studies : Use BAC to trap desensitized states for structural analysis via cryo-EM .
- Functional Mapping : Compare alkylated receptors with MBTA-treated samples in electrophysiology assays to dissect activation pathways .
Methodological Best Practices
Q. How should researchers handle this compound to ensure experimental reproducibility?
- Storage : Store desiccated at -20°C to prevent hydrolysis of the bromoacetyl group.
- Solution Preparation : Prepare fresh aqueous solutions (≤1 mM) to minimize degradation; verify concentration via UV-Vis (λ = 230 nm).
- Waste Disposal : Deactivate residual BAC using activated charcoal filtration, followed by UV fluorescence checks to confirm complete degradation .
Q. What controls are essential when using this compound in covalent labeling experiments?
- Negative Controls : Incubate receptors with excess acetylcholine to block BAC binding.
- Positive Controls : Treat samples with MBTA to confirm alkylation-dependent effects.
- Blank Resins : Run parallel experiments with uncoupled Affi-Gel 10 to exclude non-specific binding .
Data Interpretation and Validation
Q. How can researchers distinguish between specific and non-specific alkylation by this compound?
- Proteomic Profiling : Perform tryptic digests and LC-MS/MS to identify labeled peptides.
- Site-Directed Mutagenesis : Eliminate cysteine residues in non-target regions to reduce off-site alkylation .
- Dosage Titration : Establish a concentration-dependent alkylation curve to identify saturable (specific) vs. linear (non-specific) labeling .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
